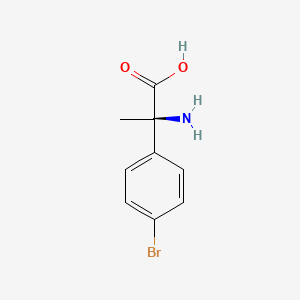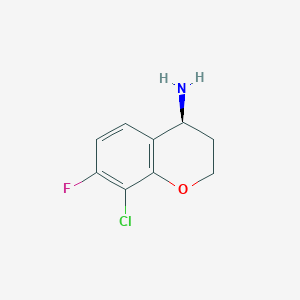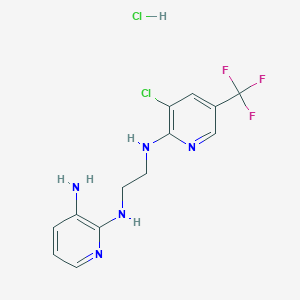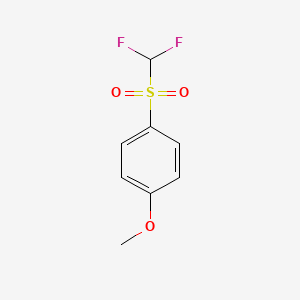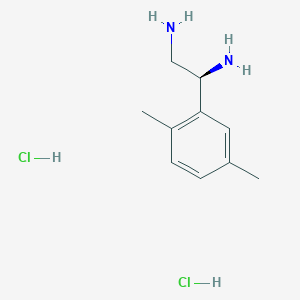
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a cyclopropylethylamine moiety. The stereochemistry of the compound is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves several steps, typically starting with the preparation of the cyclopentyloxyphenyl intermediate. This intermediate is then subjected to various reaction conditions to introduce the cyclopropylethylamine group. Common synthetic routes include:
Cyclopentyloxyphenyl Intermediate Formation: The initial step involves the reaction of phenol with cyclopentyl bromide in the presence of a base such as potassium carbonate to form the cyclopentyloxyphenyl intermediate.
Introduction of Cyclopropylethylamine: The intermediate is then reacted with cyclopropylmethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can be compared with other similar compounds, such as:
(1R)-1-(3-Methoxyphenyl)-2-cyclopropylethylamine: This compound features a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.
(1R)-1-(3-Cyclopentyloxyphenyl)-2-ethylamine: The absence of the cyclopropyl group in this compound results in distinct reactivity and applications.
Eigenschaften
Molekularformel |
C16H23NO |
|---|---|
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(1R)-1-(3-cyclopentyloxyphenyl)-2-cyclopropylethanamine |
InChI |
InChI=1S/C16H23NO/c17-16(10-12-8-9-12)13-4-3-7-15(11-13)18-14-5-1-2-6-14/h3-4,7,11-12,14,16H,1-2,5-6,8-10,17H2/t16-/m1/s1 |
InChI-Schlüssel |
CBZIPJMQQNAUER-MRXNPFEDSA-N |
Isomerische SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[C@@H](CC3CC3)N |
Kanonische SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CC3CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


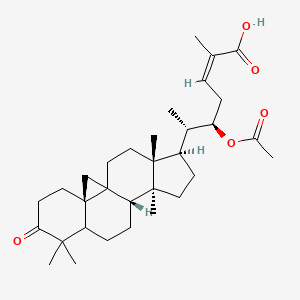
![(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B13057736.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)

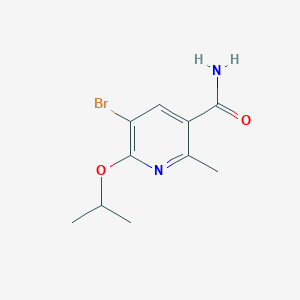
![N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13057781.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate](/img/structure/B13057794.png)
